molecular formula C7H12N4O B13268435 (3S)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide

(3S)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide

Cat. No.: B13268435
M. Wt: 168.20 g/mol
InChI Key: IMYKNEHZOOIGCI-YFKPBYRVSA-N
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Description

(3S)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide is a compound that features an amino group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyl-1H-imidazole and 3-aminopropanoic acid.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction. The temperature and pH are carefully controlled to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce various substituted imidazole compounds.

Scientific Research Applications

(3S)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(1H-imidazol-4-yl)propanamide: Lacks the methyl group on the imidazole ring.

    (3S)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanamide: The position of the amino group on the imidazole ring is different.

Uniqueness

(3S)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanamide is unique due to the specific positioning of the amino group and the methyl group on the imidazole ring. This unique structure can lead to distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

(3S)-3-amino-3-(1-methylimidazol-4-yl)propanamide

InChI

InChI=1S/C7H12N4O/c1-11-3-6(10-4-11)5(8)2-7(9)12/h3-5H,2,8H2,1H3,(H2,9,12)/t5-/m0/s1

InChI Key

IMYKNEHZOOIGCI-YFKPBYRVSA-N

Isomeric SMILES

CN1C=C(N=C1)[C@H](CC(=O)N)N

Canonical SMILES

CN1C=C(N=C1)C(CC(=O)N)N

Origin of Product

United States

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